An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-6-hydroxypicolinic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-6-hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-6-hydroxypicolinic acid is a halogenated derivative of 6-hydroxypicolinic acid, a compound with known chelating properties and relevance in biological systems. The introduction of a fluorine atom at the 3-position of the pyridine ring is anticipated to significantly modulate its electronic properties, acidity, and biological activity. This guide provides a comprehensive overview of the predicted chemical properties of 3-fluoro-6-hydroxypicolinic acid, drawing upon established data from its structural analogues. Due to the limited availability of direct experimental data for this specific compound, this document serves as a predictive guide, leveraging structure-activity relationships and established chemical principles to offer insights into its synthesis, characterization, and potential applications.
Introduction: The Significance of Fluorinated Picolinic Acids
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid and the pyridine nitrogen imparts them with chelating abilities, allowing them to form stable complexes with various metal ions. 6-Hydroxypicolinic acid, in particular, exhibits interesting tautomeric forms and has been explored for its potential in coordination chemistry.
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. In the context of 3-fluoro-6-hydroxypicolinic acid, the electron-withdrawing nature of the fluorine atom is expected to influence the acidity of both the carboxylic acid and the hydroxyl group, as well as the overall reactivity of the pyridine ring. This guide will explore these anticipated properties in detail.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value for 3-Fluoro-6-hydroxypicolinic acid | Reported Values for Analogues |
| Molecular Formula | C₆H₄FNO₃ | C₆H₅NO₃ (for 3- and 6-hydroxypicolinic acid) |
| Molecular Weight | 157.09 g/mol | 139.11 g/mol (for 3- and 6-hydroxypicolinic acid) |
| Appearance | White to off-white or light yellow crystalline solid | Light yellow needles (3-hydroxypicolinic acid)[1] |
| Melting Point | Expected to be higher than the non-fluorinated analogue | 208-212 °C (3-hydroxypicolinic acid)[1], >300 °C (6-hydroxypicolinic acid) |
| Solubility | Predicted to have moderate solubility in polar organic solvents and limited solubility in water | 3-hydroxypicolinic acid is soluble in DMSO[2] |
| pKa | Expected to be lower (more acidic) than the non-fluorinated analogue due to the inductive effect of fluorine | pKa of the carboxylic acid in related compounds is typically in the range of 3-5. |
Molecular Structure and Tautomerism
Like its parent compound, 6-hydroxypicolinic acid, 3-fluoro-6-hydroxypicolinic acid is expected to exist in tautomeric equilibrium between the pyridinol and pyridone forms. The presence of the electron-withdrawing fluorine atom may influence the position of this equilibrium.
Caption: Tautomeric equilibrium of 6-hydroxypicolinic acid, a model for 3-fluoro-6-hydroxypicolinic acid.
Synthesis and Reactivity
A definitive synthetic route for 3-fluoro-6-hydroxypicolinic acid has not been published. However, a plausible approach can be extrapolated from the synthesis of structurally similar compounds, such as 6-chloro-3-fluoro-2-pyridinecarboxylic acid.
Proposed Synthetic Pathway
A potential synthetic route could involve the following key steps:
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Fluorination of a suitable pyridine precursor: This could be achieved using electrophilic fluorinating agents on an activated pyridine ring.
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Introduction of the hydroxyl group: This might be accomplished through nucleophilic aromatic substitution or oxidation of a suitable precursor.
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Carboxylation of the pyridine ring: This could be achieved via lithiation followed by quenching with carbon dioxide.
The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of 3-fluoro-6-hydroxypicolinic acid.
Chemical Reactivity
The reactivity of 3-fluoro-6-hydroxypicolinic acid will be dictated by its functional groups:
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Carboxylic Acid: Undergoes typical reactions such as esterification, amidation, and reduction. The acidity will be enhanced by the adjacent fluorine atom.
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Hydroxyl Group: Can be alkylated, acylated, and may participate in hydrogen bonding. Its acidity will also be increased by the fluorine substituent.
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Pyridine Ring: The electron-withdrawing fluorine atom will deactivate the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, depending on the reaction conditions.
Spectral Characterization: Predicted Data
While experimental spectra for 3-fluoro-6-hydroxypicolinic acid are not available, we can predict the key features based on data from its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the deshielding effect of the fluorine, hydroxyl, and carboxylic acid groups. Coupling between the protons and with the ¹⁹F nucleus is anticipated. For comparison, the ¹H NMR spectrum of 3,6-dihydroxypicolinic acid in D₂O shows two doublets at δ 6.69 (d, J = 9.65 Hz) and 7.45 (d, J = 9.65 Hz).
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¹³C NMR: The spectrum will display six signals for the carbon atoms of the pyridine ring and the carboxyl group. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands:
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O-H stretch: A broad band in the region of 3200-2500 cm⁻¹ for the carboxylic acid and a sharper band around 3400 cm⁻¹ for the phenolic hydroxyl group.
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C=O stretch: A strong absorption around 1700 cm⁻¹ for the carboxylic acid carbonyl.
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C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
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C-F stretch: An absorption in the 1100-1000 cm⁻¹ region.
For reference, the IR spectrum of 3,6-dihydroxypicolinic acid shows bands at 3120, 1614, 1540, 1360, 1269, 1100, 845, 810, 760, and 621 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.09. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN from the parent molecule.
Potential Applications in Research and Drug Development
Given the properties of related compounds, 3-fluoro-6-hydroxypicolinic acid holds potential in several areas:
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Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity. Halogenated picolinic acids are used as intermediates in the synthesis of various drugs.
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Coordination Chemistry: As a ligand for the formation of metal complexes with potential catalytic or biological activity. The altered electronic properties due to fluorination could lead to complexes with unique characteristics.
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Materials Science: As a component in the design of functional materials, such as fluorescent probes or organic electronics, where the electronic nature of the molecule is critical.
Safety and Handling
A specific safety data sheet for 3-fluoro-6-hydroxypicolinic acid is not available. However, based on the data for 3-hydroxypicolinic acid, it should be handled with care in a laboratory setting.[1]
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Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
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Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Fluoro-6-hydroxypicolinic acid represents an intriguing yet underexplored molecule with the potential for diverse applications. While direct experimental data remains elusive, this guide provides a robust, predictive framework for its chemical properties based on the well-documented characteristics of its structural analogues. The introduction of fluorine is poised to significantly impact its physicochemical and biological profile, making it a compelling target for future synthesis and investigation by researchers in drug discovery and materials science. Further experimental work is necessary to validate these predictions and fully unlock the potential of this fluorinated picolinic acid derivative.
References
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LookChem. Cas 19621-92-2, 6-Hydroxypicolinic acid. [Link]
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PubMed. New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]
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